4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine
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Overview
Description
4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a pyrrolidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Attachment of the Pyridazine and Pyrrolidine Rings: The pyridazine and pyrrolidine rings are connected through an ether linkage using a suitable alkylating agent.
Formation of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation using a sulfonyl chloride reagent.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a tool to probe specific biochemical processes and interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-({[6-(3-Chlorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine
- 4-{[3-({[6-(3-Methylphenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine
- 4-{[3-({[6-(3-Bromophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine
Uniqueness
The uniqueness of 4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine lies in its specific combination of functional groups and structural features, which may confer unique biological activities and properties compared to similar compounds. The presence of the fluorophenyl group, in particular, may influence its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C19H23FN4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C19H23FN4O4S/c20-17-3-1-2-16(12-17)18-4-5-19(22-21-18)28-14-15-6-7-24(13-15)29(25,26)23-8-10-27-11-9-23/h1-5,12,15H,6-11,13-14H2 |
InChI Key |
VVHPTKWENJMKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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